In scientific research, 4,6-dimethoxyindolin-2-one serves as a valuable synthetic intermediate. It acts as an electrophile in reactions with substituted indoles, facilitating the creation of diverse bi-indolyl compounds. [, ] This synthetic utility stems from the electron-donating nature of the methoxy groups, which increases the reactivity of the molecule towards electrophilic aromatic substitution reactions.
4,6-Dimethoxyindolin-2-one is a significant organic compound belonging to the indole family, characterized by its two methoxy groups at positions 4 and 6 of the indoline structure. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. It serves as a precursor for various biologically active molecules, making it an important target in synthetic organic chemistry.
4,6-Dimethoxyindolin-2-one is derived from indole and can be classified as an indolinone, which is a bicyclic structure containing both an indole and a ketone functional group. It is often synthesized through various organic reactions involving starting materials like 3,5-dimethoxyaniline or other related compounds.
The synthesis of 4,6-dimethoxyindolin-2-one can be achieved through several methods:
The molecular formula of 4,6-dimethoxyindolin-2-one is , and it has a molecular weight of approximately 179.20 g/mol. The compound features a bicyclic structure with an indole moiety and two methoxy substituents that significantly influence its chemical properties.
Structural Features:
4,6-Dimethoxyindolin-2-one participates in various chemical reactions due to its electrophilic nature. Some notable reactions include:
The mechanism of action for compounds derived from 4,6-dimethoxyindolin-2-one often involves interaction with biological targets such as enzymes or receptors. For instance:
4,6-Dimethoxyindolin-2-one has several applications in scientific research:
The indolin-2-one core is a privileged scaffold in drug design due to its planar bicyclic structure, which facilitates π-π stacking interactions with biological targets, and its hydrogen-bonding capacity via the lactam group (–NH–C=O). This moiety acts as both a hydrogen bond donor (–NH) and acceptor (C=O), enabling high-affinity binding to diverse enzymes and receptors. In 4,6-dimethoxyindolin-2-one, this core structure is strategically modified at positions 4 and 6 to enhance target specificity, particularly in oncology. For example, indolin-2-one derivatives inhibit key cancer pathways by mimicking natural substrates: they disrupt kinase ATP-binding sites (e.g., vascular endothelial growth factor receptors) and modulate apoptosis regulators like Bcl-2 proteins [8] [10]. The scaffold’s versatility is evidenced by FDA-approved drugs such as sunitinib, which features an indolin-2-one core and targets multiple receptor tyrosine kinases.
Table 1: Bioactive Indolin-2-one Derivatives and Their Targets
Compound | Biological Target | Activity (IC₅₀/EC₅₀) | Key Structural Feature |
---|---|---|---|
Sunitinib | VEGFR, PDGFR | 10–80 nM | Oxindole core + pyrrole substituent |
4,6-Dimethoxyindolin-2-one | Tubulin polymerization | 31–51 µg/mL* | 4,6-Dimethoxy substitution |
1-(2,6-Dichlorophenyl)indolin-2-one | COX-2 (indirect) | Comparable to diclofenac | N1-aryl modification |
*Data for MCF-7 cell line inhibition [1].
The 4,6-dimethoxy substitution pattern critically optimizes the pharmacokinetic behavior of the indolin-2-one scaffold. Methoxy groups (–OCH₃) enhance metabolic stability by:
Indole-based therapeutics have evolved from natural product isolation to rational drug design:
Table 2: Milestones in Indole/Indolinone Drug Development
Era | Compound Class | Representative Agent | Therapeutic Application |
---|---|---|---|
1950–1960s | Vinca alkaloids | Vinblastine | Leukemia, lymphoma |
1980–1990s | NSAID derivatives | Indomethacin | Inflammation, pain |
2000s–Present | Synthetic indolin-2-ones | Sunitinib | Renal cell carcinoma |
2010s–Present | 4,6-Dimethoxyindolin-2-ones | R3, R6, R9, R11* | Breast cancer (MCF-7 cells) |
*Compounds from [1] with IC₅₀ = 31.06–51.23 µg/mL.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3